molecular formula C10H20N4O B1492019 4-(tetrahydro-2H-pyran-4-yl)piperazine-1-carboximidamide CAS No. 2098038-20-9

4-(tetrahydro-2H-pyran-4-yl)piperazine-1-carboximidamide

Cat. No.: B1492019
CAS No.: 2098038-20-9
M. Wt: 212.29 g/mol
InChI Key: WEIMVOUXPHBYMM-UHFFFAOYSA-N
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Description

This compound features a tetrahydropyran ring fused to a piperazine moiety, with a carboximidamide functional group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tetrahydro-2H-pyran-4-yl)piperazine-1-carboximidamide typically involves the following steps:

    Formation of Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through the hydroalkoxylation of γ- and δ-hydroxy olefins using catalysts such as platinum or lanthanide triflates.

    Piperazine Derivative Formation: The piperazine moiety can be introduced via the reaction of appropriate amines with dihaloalkanes under basic conditions.

    Carboximidamide Introduction:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-(tetrahydro-2H-pyran-4-yl)piperazine-1-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted piperazine derivatives with various functional groups.

Scientific Research Applications

4-(tetrahydro-2H-pyran-4-yl)piperazine-1-carboximidamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural features.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(tetrahydro-2H-pyran-4-yl)piperazine-1-carboximidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways . Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Properties

IUPAC Name

4-(oxan-4-yl)piperazine-1-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N4O/c11-10(12)14-5-3-13(4-6-14)9-1-7-15-8-2-9/h9H,1-8H2,(H3,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEIMVOUXPHBYMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2CCN(CC2)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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